molecular formula C16H19N3O4 B2495614 N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide CAS No. 1444701-14-7

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide

カタログ番号 B2495614
CAS番号: 1444701-14-7
分子量: 317.345
InChIキー: IHGAYHNVEJGUMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide, also known as AG490, is a small molecule inhibitor of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. This compound has been investigated for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide inhibits JAK-STAT signaling pathways by binding to the ATP-binding site of JAK kinases, preventing phosphorylation and activation of STAT proteins. This, in turn, leads to the inhibition of downstream signaling pathways involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. In cancer cells, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to induce cell cycle arrest and inhibit tumor growth. In autoimmune disorders, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to suppress the immune response by inhibiting cytokine production. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide due to its ability to reduce inflammation.

実験室実験の利点と制限

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for JAK kinases, as well as its ability to inhibit multiple JAK-STAT signaling pathways. However, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide also has some limitations, including its potential toxicity and off-target effects.

将来の方向性

There are several future directions for N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide research, including investigating its potential use in combination with other drugs, identifying biomarkers for patient selection, and developing more selective JAK-STAT inhibitors. Additionally, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has shown promise in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases, and further research is needed to fully understand its therapeutic potential.

合成法

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 1-cyano-3-methylcyclohexene, followed by reduction and amidation reactions. The final product, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide, is obtained through a nitro reduction reaction using palladium on carbon as a catalyst.

科学的研究の応用

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been extensively studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking JAK-STAT signaling pathways. In autoimmune disorders, N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has been investigated for its ability to suppress the immune response by inhibiting cytokine production. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide due to its ability to reduce inflammation.

特性

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-4-3-7-16(9-11,10-17)18-15(20)13-8-12(23-2)5-6-14(13)19(21)22/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGAYHNVEJGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。